![molecular formula C18H16FNO2S B2569925 2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396748-85-8](/img/structure/B2569925.png)
2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide
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Description
2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, also known as compound 1, is a novel small molecule that has gained attention for its potential therapeutic applications in various diseases. It is a complex chemical compound that requires a precise synthesis method to produce.
Scientific Research Applications
Synthesis and Chemical Properties
2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a compound that may be involved in various chemical reactions and processes, contributing to the development of fluorinated organic compounds with potential applications in material science, pharmacology, and organic electronics. Studies have focused on the synthesis and properties of similar fluorine-containing compounds, highlighting their significance in creating novel materials and drugs.
One notable method for the synthesis of fluorine-containing compounds involves microwave-induced tandem intramolecular Wittig and Claisen rearrangement reactions, which allow for the preparation of fluoro-substituted benzo[b]furans and other related compounds in good yields. This method demonstrates the utility of fluorine substitution in facilitating complex organic transformations (Ramarao et al., 2004).
Further research into the preparation and pharmacological evaluation of novel series of 2-(phenylthio)benzo[b]thiophenes, which includes structures similar to 2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide, has shown these compounds exhibit selective ligand activity for MT2 receptors, indicating potential applications in the development of therapeutics targeting melatonin receptors (Mesangeau et al., 2011).
Applications in Material Science
Compounds containing furan and thiophene units, similar to the target compound, have been investigated for their potential in material science applications. For instance, the synthesis and electrochemical polymerization of donor-acceptor-donor monomers incorporating furan and thiophene have been explored for their electrochromic properties. These studies highlight the role of fluorinated compounds in developing materials with novel electronic and optical properties (Çakal et al., 2021).
Moreover, the development of dual-state emission (DSE) luminogens based on V-shape furo[2,3-b]furans, which may share structural similarities with the compound , underscores the potential of such fluorinated structures in creating advanced luminescent materials with applications ranging from optical devices to biological imaging (Zhou et al., 2020).
properties
IUPAC Name |
2-fluoro-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2S/c19-17-8-2-1-7-16(17)18(21)20(13-14-5-3-11-22-14)10-9-15-6-4-12-23-15/h1-8,11-12H,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGJMCGIKLAWEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide |
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